5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt

Descripción general

Descripción

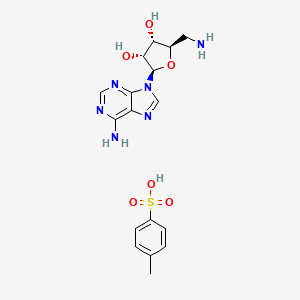

5’-Amino-5’-deoxyadenosine p-toluenesulfonate salt is a chemical compound with the empirical formula C10H14N6O3 · C7H8O3S and a molecular weight of 438.46. It is a derivative of adenosine, where the 5’-hydroxyl group is replaced by an amino group, and it is combined with p-toluenesulfonic acid to form a salt. This compound is used in various scientific research applications due to its unique properties.

Métodos De Preparación

The synthesis of 5’-Amino-5’-deoxyadenosine p-toluenesulfonate salt typically involves the modification of adenosine. The process includes the selective protection of the hydroxyl groups, followed by the introduction of the amino group at the 5’ position. The final step involves the formation of the p-toluenesulfonate salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

5’-Amino-5’-deoxyadenosine p-toluenesulfonate salt undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary based on the desired outcome.

Major Products: The products formed depend on the specific reactions and conditions, but they often include modified nucleosides and nucleotides.

Aplicaciones Científicas De Investigación

Synthesis and Preparation

The synthesis of 5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt typically involves several steps:

- Protection of Hydroxyl Groups : Selective protection of hydroxyl groups on the adenosine molecule.

- Introduction of Amino Group : The amino group is introduced at the 5' position.

- Formation of Salt : The final step involves reacting the modified nucleoside with p-toluenesulfonic acid to form the salt.

This synthetic route can be optimized for large-scale production, making it accessible for various applications in research and industry.

Chemistry

- Building Block for Nucleoside Analogs : this compound serves as a crucial building block in synthesizing various nucleoside analogs, which are important in drug development and biochemical research.

Molecular Biology

- Nucleic Acid Interactions : This compound is utilized in studies examining interactions between nucleic acids and proteins, particularly in understanding enzyme mechanisms and nucleic acid modifications.

- Enzyme Inhibition Studies : It has been investigated for its potential as an inhibitor in enzymatic reactions, particularly those involving adenine derivatives.

Pharmaceutical Industry

- Antiparasitic Research : Research has indicated that derivatives of this compound show promise as inhibitors for enzymes like S-adenosylmethionine decarboxylase (AdoMetDC), which is essential for the survival of certain parasites such as Trypanosoma brucei, responsible for Human African Trypanosomiasis (HAT) .

- Cancer Therapeutics : Some studies have explored its use in developing anticancer agents, demonstrating efficacy against various solid tumors and hematological cancers .

Case Study 1: Antiparasitic Activity

Research focused on the compound's derivatives as AdoMetDC inhibitors revealed that specific modifications could enhance their antiparasitic activity while maintaining low toxicity to human cells. For instance, MDL 73811 demonstrated significant efficacy against T. brucei in murine models, although challenges with blood-brain barrier penetration were noted .

Case Study 2: Cancer Treatment Development

In a study evaluating the anticancer potential of analogs derived from this compound, researchers found that certain modifications led to increased cytotoxicity against cancer cell lines. The lead compound showed promising results in early-phase clinical trials, indicating its potential for further development .

Mecanismo De Acción

The mechanism of action of 5’-Amino-5’-deoxyadenosine p-toluenesulfonate salt involves its interaction with molecular targets such as enzymes and nucleic acids. The amino group at the 5’ position allows for specific binding interactions, which can modulate the activity of enzymes or alter nucleic acid structures. These interactions are crucial for its applications in research and drug development.

Comparación Con Compuestos Similares

5’-Amino-5’-deoxyadenosine p-toluenesulfonate salt can be compared with other nucleoside analogs, such as:

5’-Deoxyadenosine: Lacks the amino group at the 5’ position.

5’-Amino-5’-deoxyuridine: Similar structure but with a uracil base instead of adenine.

5’-Amino-5’-deoxycytidine: Contains a cytosine base instead of adenine.

The uniqueness of 5’-Amino-5’-deoxyadenosine p-toluenesulfonate salt lies in its specific structure, which provides distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt (CAS No. 81090-75-7) is a compound of interest in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound is an analog of adenosine, characterized by the presence of an amino group at the 5' position and a p-toluenesulfonate moiety. Its molecular formula is C14H18N4O4S, with a molecular weight of approximately 342.38 g/mol. The compound's unique structure contributes to its interaction with various biological targets.

The biological activity of this compound primarily involves its role as a substrate or inhibitor in enzymatic reactions. It has been shown to interact with enzymes involved in nucleotide metabolism, particularly those linked to polyamine biosynthesis and methylation processes.

- Polyamine Biosynthesis Inhibition : This compound acts as a mechanism-based inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), an enzyme critical for polyamine synthesis. Inhibition of this enzyme can lead to reduced cell proliferation, making it a candidate for anticancer therapies .

- Antiparasitic Activity : Research indicates that this compound exhibits antiparasitic properties against Trypanosoma brucei, the causative agent of African sleeping sickness. Its ability to selectively inhibit the growth of these parasites while sparing mammalian cells highlights its therapeutic potential .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL-60 (Leukemia) | 7.89 | Induces apoptosis via caspase activation |

| MDA-MB-435 (Breast) | 11.34 | Inhibits cell proliferation |

| HCT-8 (Colon) | 17.69 | Disrupts nucleotide metabolism |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies

- Anticancer Research : In a study focused on leukemia cells, this compound demonstrated significant antiproliferative effects, leading to cell cycle arrest and apoptosis. The study utilized flow cytometry to analyze morphological changes and caspase activation, confirming the compound's potential as a therapeutic agent .

- Antiparasitic Efficacy : A murine model was employed to assess the efficacy of this compound against T. brucei infections. Results indicated that low doses effectively reduced parasite load without significant toxicity to host cells, underscoring its selective action against parasitic infections .

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3.C7H8O3S/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14);2-5H,1H3,(H,8,9,10)/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAONEXDJAQJJU-MCDZGGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555928 | |

| Record name | 5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81090-75-7 | |

| Record name | 5'-Amino-5'-deoxyadenosine p-toluenesulfonate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.